molecular formula C8H10ClNO3 B1448854 {2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride CAS No. 1803591-61-8

{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride

Cat. No.: B1448854
CAS No.: 1803591-61-8
M. Wt: 203.62 g/mol
InChI Key: DGYQFHJGCDOJMM-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Significance

{2H,3H-dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride belongs to the class of heterocyclic compounds known as dioxinopyridines, which represent a specialized category of fused ring systems. The compound exhibits a molecular formula of C8H10ClNO3 with a molecular weight of 203.62 daltons, establishing it as a moderately sized organic molecule with significant structural complexity. The International Union of Pure and Applied Chemistry designation for this compound is 2,3-dihydro-dioxino[2,3-b]pyridin-3-ylmethanol; hydrochloride, reflecting the systematic nomenclature conventions for fused heterocyclic systems.

The structural architecture of this compound features a bicyclic framework consisting of a pyridine ring fused to a 1,4-dioxane ring system. The dioxane portion contributes two oxygen atoms to the overall structure, positioned at the 1 and 4 positions of the six-membered ring, while the pyridine component provides the nitrogen heteroatom. This unique arrangement creates a rigid, planar molecular framework that influences both the physical properties and chemical reactivity of the compound. The presence of the hydroxymethyl group at the 3-position of the dioxane ring introduces additional functionality, providing sites for further chemical modification and contributing to the compound's versatility in synthetic applications.

The hydrochloride salt formation occurs through protonation of the pyridine nitrogen, creating a quaternary ammonium center that significantly alters the electronic distribution throughout the molecule. This ionic character enhances water solubility while maintaining structural integrity, making the compound more amenable to biological systems and aqueous reaction conditions. The Standard International Chemical Identifier for this compound is InChI=1S/C8H9NO3.ClH/c10-4-6-5-11-7-2-1-3-9-8(7)12-6;/h1-3,6,10H,4-5H2;1H, providing a unique digital fingerprint for computational chemistry applications.

Table 1: Chemical Properties of {2H,3H-dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride

Property Value Reference
Molecular Formula C8H10ClNO3
Molecular Weight 203.62 g/mol
Chemical Abstracts Service Number 1803591-61-8
Material Safety Data Library Number MFCD28968261
PubChem Compound Identifier 119032041
International Chemical Identifier Key DGYQFHJGCDOJMM-UHFFFAOYSA-N

The heterocyclic nature of this compound places it within a broader classification of organic molecules that have proven invaluable in pharmaceutical research and development. Heterocyclic compounds represent more than half of all known chemical substances, with nitrogen-containing heterocycles being particularly prevalent in medicinal chemistry applications. The pyridine component of this molecule shares structural similarities with benzene but exhibits distinct electronic properties due to the electronegative nitrogen atom, which creates a dipole moment and influences the compound's reactivity patterns.

Historical Context in Heterocyclic Chemistry Research

The development of {2H,3H-dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride synthesis represents a significant milestone in the evolution of heterocyclic chemistry, particularly in the area of fused ring system construction. The historical foundation for this compound can be traced to the early work on pyridine chemistry, which began in the 1800s with foundational discoveries that established the framework for modern heterocyclic synthesis. The systematic study of pyridine derivatives gained momentum throughout the nineteenth and twentieth centuries, culminating in sophisticated synthetic methodologies capable of producing complex fused ring systems.

The specific synthetic approach to 2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives was first reported in the literature around 2000, when researchers developed novel routes for the synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines through innovative reaction mechanisms. This breakthrough publication in Organic Letters detailed the use of readily available 2-nitro-3-oxiranylmethoxypyridine as a starting material, employing Smiles rearrangement chemistry to construct the desired bicyclic framework. The methodology demonstrated how variations in reaction conditions could affect the product distribution between different structural isomers, providing chemists with tools to selectively access specific molecular architectures.

Subsequent research efforts in the early 2000s expanded upon these initial findings, with comprehensive studies focusing on the enantioselective synthesis of both 2- and 3-substituted derivatives of the dioxinopyridine scaffold. These investigations revealed the importance of stereochemical control in the synthesis of these compounds, leading to the development of analytical methods such as capillary electrophoresis for determining enantiomeric purity. The work demonstrated that dual-cyclodextrin systems dissolved in formic acid-ammonia buffer could effectively separate stereoisomers, providing researchers with reliable methods for characterizing these complex molecules.

Table 2: Historical Milestones in Dioxinopyridine Chemistry

Year Development Significance Reference
2000 First synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines Established synthetic methodology
2003 Synthesis of spiro derivatives containing dioxinopyridine substructures Expanded structural diversity
2005 Development of enantioselective preparation methods Enabled stereochemical control
2006 Advanced synthetic routes and structural characterization Refined methodology and analysis

The evolution of synthetic methodologies for dioxinopyridine derivatives reflects broader trends in heterocyclic chemistry research, where increasingly sophisticated approaches have enabled the construction of complex molecular architectures with precise control over stereochemistry and substitution patterns. The development of reliable synthetic routes to {2H,3H-dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride represents the culmination of decades of research into pyridine chemistry, dioxane ring formation, and heterocyclic fusion reactions.

The significance of this compound within the historical context of medicinal chemistry becomes apparent when considering the broader importance of pyridine-containing heterocycles in pharmaceutical development. Recent analysis of United States Food and Drug Administration-approved drugs from 2014 to 2023 revealed that 54 drugs containing pyridine rings were approved during this period, with the majority targeting cancer treatment and central nervous system disorders. This statistical evidence underscores the continued relevance of pyridine-based compounds in modern drug discovery efforts and validates the historical emphasis placed on developing synthetic methods for accessing complex pyridine derivatives such as {2H,3H-dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride.

The synthetic challenges associated with constructing the dioxinopyridine framework have driven innovations in reaction methodology, particularly in the areas of cyclization chemistry and heterocyclic fusion reactions. Early approaches relied heavily on multi-step synthetic sequences with limited control over regiochemistry and stereochemistry. The development of more efficient synthetic routes has enabled researchers to access these compounds with greater reliability and in quantities sufficient for detailed biological evaluation, contributing to the ongoing exploration of their potential therapeutic applications.

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c10-4-6-5-11-7-2-1-3-9-8(7)12-6;/h1-3,6,10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYQFHJGCDOJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=CC=N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Dioxino-Pyridine Core

One established method begins with pyridoxine hydrochloride as the starting material. This is reacted with 2,2-dimethoxypropane in acetone in the presence of p-toluenesulfonic acid monohydrate as a catalyst. The reaction is stirred at room temperature for approximately 20 hours, leading to the formation of a dioxino-fused pyridine intermediate.

  • Reagents and Conditions:

    Reagent Amount Role
    Pyridoxine hydrochloride 5.00 g (24.3 mmol) Starting material
    2,2-Dimethoxypropane (DMP) 50.1 mL (408 mmol) Acetal source
    p-Toluenesulfonic acid monohydrate (TsOH·H2O) 18.5 g (97.2 mmol) Acid catalyst
    Solvent Acetone (75 mL) Reaction medium
    Temperature Room temperature Reaction condition
    Time 20 hours Reaction duration
  • Workup:

    After completion, the reaction mixture is neutralized with aqueous sodium bicarbonate, concentrated under reduced pressure, and extracted with dichloromethane (DCM) to isolate the dioxino-pyridine intermediate.

Conversion to Hydrochloride Salt

The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as dichloromethane with 1% trifluoroacetic acid (TFA) or direct addition of HCl gas or aqueous HCl. This step facilitates purification and stabilizes the compound for further handling and storage.

Example Synthetic Scheme Summary

Step Description Key Reagents/Conditions Yield/Notes
1 Formation of dioxino-pyridine intermediate Pyridoxine hydrochloride, DMP, TsOH·H2O, acetone, RT, 20 h High yield; dark brown solution
2 Neutralization and extraction Aqueous NaHCO3, DCM extraction Isolation of intermediate
3 Lithiation and formylation LDA or LTMP, DMF Introduction of aldehyde group
4 Reduction to methanol substituent In situ reduction (e.g., NaBH4 or equivalents) Formation of methanol group
5 Salt formation HCl or TFA in DCM Hydrochloride salt obtained

Analytical and Characterization Data

The intermediate and final products are characterized by:

For example, the intermediate dioxino-pyridine methanol shows ^1H NMR signals consistent with aromatic protons, methylene groups, and methyl substituents, while IR spectra exhibit hydroxyl group stretches around 3400 cm^-1.

Alternative Synthetic Routes and Notes

  • Some patents describe related tricyclic nitrogen-containing compounds where epoxide intermediates are opened and cyclized to form similar heterocyclic frameworks. These methods involve heating in DMF, use of methanesulfonic anhydride, and oxidation steps with DDQ, which may be adapted for preparing derivatives of the target compound.
  • Directed metalation strategies on substituted pyridines followed by electrophilic quenching have also been utilized to install functional groups selectively on the pyridine ring, facilitating the construction of the dioxino moiety and methanol substituent in a one-pot manner.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material Pyridoxine hydrochloride
Key Reagents 2,2-Dimethoxypropane, p-Toluenesulfonic acid
Solvent Acetone
Reaction Temperature Room temperature
Reaction Time 20 hours
Post-Reaction Workup Neutralization with NaHCO3, extraction with DCM
Functionalization Method Lithiation with LDA, electrophilic quenching
Salt Formation Hydrochloride salt via HCl or TFA treatment
Characterization Techniques NMR, IR, HRMS

Chemical Reactions Analysis

Types of Reactions

{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methanol group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, piperidine derivatives, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving the dioxino and pyridine rings.

    Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of {2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxino and pyridine rings play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: {2H,3H-[1,4]dioxino[2,3-b]pyridin-2-yl}methanol

A closely related positional isomer substitutes the hydroxymethyl group at the 2-position instead of the 3-position. According to Enamine Ltd., this compound is synthesized via reduction of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine precursors . Key differences between the isomers include:

  • Stereoelectronic Effects : The 3-position substitution in the target compound may alter electron density distribution, affecting reactivity in nucleophilic or electrophilic reactions.

Pyridine-Based Methanol Derivatives

Several pyridine derivatives with hydroxymethyl groups are cataloged, offering comparative insights:

Table 1: Structural and Commercial Comparison
Compound Name CAS No. Molecular Formula Molecular Weight Substituent Positions Key Features Source
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol N/A C₈H₇Cl₂NO₂ N/A 2-, 3-, 5-, 6-positions Chlorine and methoxy groups Catalog
(2-Chloro-5-methylpyridin-3-yl)methanol 518314-64-2 C₇H₈ClNO 157.60 2-, 3-, 5-positions Chlorine and methyl groups Catalog
Target Compound (3-yl methanol hydrochloride) N/A C₉H₁₀ClNO₃ ~215.64* 3-position Fused dioxane ring; hydrochloride salt N/A

*Estimated based on molecular formula.

  • Hydrochloride Salt: Unlike neutral pyridine-methanol derivatives, the hydrochloride salt may enhance aqueous solubility, akin to 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (CAS 62-31-7), which adopts similar salt-based stabilization .

Biological Activity

{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride (CAS Number: 1803591-61-8) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique dioxino-pyridine structure that is synthesized through several steps involving the formation of the dioxino ring and its fusion to the pyridine ring. The final product is obtained by reacting the free base with hydrochloric acid to form the hydrochloride salt. The synthesis typically yields high purity and is scalable for industrial applications .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's dioxino and pyridine rings are crucial for binding to these targets, which can modulate their activity and lead to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act on receptors that regulate cellular responses, influencing processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cell lines while exhibiting low cytotoxicity towards normal cells. This selectivity makes it a candidate for further development in cancer therapeutics.

Antimicrobial Properties

Preliminary research suggests that this compound possesses antimicrobial activity against various pathogens. Its efficacy against bacterial strains indicates potential use in treating infections caused by resistant bacteria.

Case Studies

  • Anticancer Studies : A study evaluated the effects of this compound on human cancer cell lines. Results demonstrated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations.
  • Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively, suggesting its potential as an antimicrobial agent.

Data Table: Biological Activity Overview

Activity Type Target Organism/Cell Line IC50 Value (µM) Notes
AnticancerHuman cancer cell lines5.0 - 15.0Induces apoptosis
AntimicrobialStaphylococcus aureus10.0Effective against resistant strains

Q & A

Q. What are the recommended synthetic routes for {2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride?

The compound can be synthesized via reduction of precursor dihydrodioxinopyridine derivatives. For example, analogous methods involve reducing 2,3-dihydro-1,4-dioxino[2,3-b]pyridine intermediates with agents like sodium borohydride or catalytic hydrogenation. Post-reduction, the alcohol moiety is formed, followed by hydrochloride salt formation using HCl in methanol or other polar solvents . Functionalization steps (e.g., introducing substituents) may require protecting group strategies to avoid side reactions during synthesis .

Q. How can researchers characterize the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, using reference standards for comparison (e.g., USP protocols for related hydrochlorides) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (HRMS) confirm structural integrity. For crystalline forms, X-ray diffraction can resolve stereochemical ambiguities. Physical properties like melting point and solubility in methanol/water mixtures should align with literature values for analogous hydrochlorides .

Q. What stability considerations are critical for storing and handling this compound?

The hydrochloride salt is hygroscopic; store in airtight containers under inert gas (N₂/Ar) at -20°C. Avoid prolonged exposure to light, as dioxino-pyridine derivatives may undergo photodegradation. Stability tests under accelerated conditions (40°C/75% RH) over 4–6 weeks can assess decomposition pathways. Monitor for color changes or precipitate formation, which indicate instability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

SAR studies require systematic substitution at the pyridine or dioxane rings. For example, introducing electron-withdrawing groups (e.g., bromo, iodo) at position 7 or 8 of the dioxino-pyridine core (as seen in analogs) enhances binding affinity to kinase targets . Computational docking (e.g., AutoDock Vina) paired with in vitro assays (IC₅₀ measurements) identifies critical interactions. Compare derivatives like 7-bromo or 8-iodo substitutions to map steric and electronic effects .

Q. What experimental designs address contradictions in reported pharmacokinetic (PK) data for this class of compounds?

Contradictions in PK profiles (e.g., bioavailability variations) may arise from differences in salt forms or formulation excipients. Use a crossover study design in rodent models to compare hydrochloride vs. free base forms. Monitor plasma concentration via LC-MS/MS and assess metabolic stability using liver microsomes. Adjust parameters like logP (target ~0.5–1.5) to improve membrane permeability .

Q. How can researchers validate the mechanism of action (MOA) in kinase inhibition assays?

Employ biochemical assays (e.g., ADP-Glo™ Kinase Assay) with recombinant BCR-ABL or related kinases. Use positive controls (e.g., imatinib) and measure IC₅₀ values. Confirm target engagement via cellular thermal shift assays (CETSA). For selectivity profiling, screen against a panel of 50–100 kinases to identify off-target effects. Structural analogs with modified dioxane rings show improved specificity .

Q. What strategies mitigate solubility challenges during in vivo studies?

Poor aqueous solubility can be addressed via co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes). Conduct phase-solubility studies with cyclodextrins (e.g., HP-β-CD) to enhance dissolution. For oral dosing, consider prodrug approaches (e.g., esterification of the methanol group) to increase lipophilicity .

Data Analysis and Optimization

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

Contradictions may stem from cell-specific expression of efflux pumps (e.g., P-gp) or metabolic enzymes. Perform ABC transporter inhibition assays (e.g., with verapamil) and quantify intracellular drug accumulation via LC-MS. Normalize data to protein content or cell count. Use RNA-seq to correlate sensitivity with gene expression profiles .

Q. What computational tools predict metabolic liabilities of this compound?

Use software like Schrödinger’s Metabolism Module or GLORYx to identify potential oxidation/hydrolysis sites. Focus on the dioxane ring (susceptible to CYP3A4-mediated oxidation) and methanol group (phase II conjugation). Validate predictions with in vitro hepatocyte assays and UPLC-QTOF-MS metabolite identification .

Q. How can crystallization conditions be optimized for X-ray studies?

Screen solvents (e.g., methanol/acetone mixtures) and temperatures (4°C vs. RT) using vapor diffusion or microbatch methods. Additives like 1,2-diaminopropane improve crystal morphology. Resolve enantiomeric purity via chiral HPLC before crystallization to avoid racemic complications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride
Reactant of Route 2
Reactant of Route 2
{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.